molecular formula C18H24N4O4 B1668340 Carbazeran CAS No. 70724-25-3

Carbazeran

Cat. No. B1668340
CAS RN: 70724-25-3
M. Wt: 360.4 g/mol
InChI Key: QJGVXJYGDBSPSJ-UHFFFAOYSA-N
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Description

Carbazeran is a compound with the empirical formula C18H24N4O4 . It is also known as N-Ethyl-carbamic acid 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester . It is used in the treatment of heart failure .


Synthesis Analysis

Carbazeran is a substrate of Aldehyde Oxidase (AOX) and is metabolized to 4-oxo-carbazeran . This process was studied using human liver cytosol and microsomes, and the results were compared with in vivo studies in minipigs .


Molecular Structure Analysis

The molecular weight of Carbazeran is 360.41 g/mol . The SMILES string representation of its structure is CCNC(=O)OC1CCN(CC1)c2nncc3cc(OC)c(OC)cc23 .


Physical And Chemical Properties Analysis

Carbazeran is a white to beige powder . It is soluble in DMSO at a concentration of ≥2 mg/mL when warmed . It has a density of 1.3±0.1 g/cm³ .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Carbazeran Oxidation in Chimeric Mice : A study by Uehara et al. (2020) found that humanized-liver mice showed higher production of carbazeran 4-oxo derivatives compared to control mice. This suggests human aldehyde oxidase 1's functionality in vivo in these mice, indicating their suitability for predicting human AOX1-dependent drug metabolism (Uehara et al., 2020).

  • Oxidative Metabolism in Different Species : Kaye et al. (1985) demonstrated species differences in carbazeran metabolism. It was metabolized rapidly to 4-hydroxy carbazeran in baboon and human liver cytosol, but not in dogs, aligning well with in vivo studies (Kaye et al., 1985).

  • Human Skin's Role in Metabolism : Manevski et al. (2014) investigated AO activity in human skin, finding that human skin explants metabolized carbazeran to 4-hydroxycarbazeran. This suggests a significant role for AO in cutaneous drug metabolism (Manevski et al., 2014).

Therapeutic Applications

  • Cardiac Effects : Shahid and Rodger (1989) investigated the chronotropic and inotropic effects of carbazeran on rabbit heart preparations. They found carbazeran produced concentration-dependent positive inotropic responses, indicating its potential utility in cardiac applications (Shahid & Rodger, 1989).

  • Treatment of Heart Failure : Taylor et al. (1981) discussed carbazeran's pharmacology in the context of congestive heart failure (CHF) treatment. The drug has shown potential efficacy in CHF management, possibly due to its combined inotropic and vasodilator effects (Taylor et al., 1981).

Impact on Drug Pharmacokinetics

  • Deuterium Isotope Effects : Sharma et al. (2012) explored the impact of deuterium isotope effects on the pharmacokinetics of drugs like carbazeran. Their research indicates the importance of understanding systemic clearance mechanisms for drugs metabolized by aldehyde oxidase (Sharma et al., 2012).

Safety And Hazards

Carbazeran is classified as Acute Toxicity, Oral (Category 3), H301 . It is toxic if swallowed . The safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

The production of carbazeran 4-oxo derivatives was found to be higher in humanized-liver mice than in control mice . This suggests that human aldehyde oxidase 1 is functional in humanized-liver mice in vivo and that chimeric NOD/Shi- scid IL2 receptor gamma-null mice expressing a herpes simplex virus type 1 thymidine kinase transgene transplanted with human hepatocytes may be a suitable model animal for predicting aldehyde oxidase–dependent biotransformation of drugs in humans .

properties

IUPAC Name

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVXJYGDBSPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220983
Record name Carbazeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazeran

CAS RN

70724-25-3
Record name Carbazeran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazeran [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70724-25-3
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Record name CARBAZERAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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